CAS number and identifiers for (R)-1-(4-Chlorophenyl)butan-1-amine
CAS number and identifiers for (R)-1-(4-Chlorophenyl)butan-1-amine
Title: Technical Guide: Chemical Identifiers, Synthesis, and Resolution of (R)-1-(4-Chlorophenyl)butan-1-amine
Executive Summary
(R)-1-(4-Chlorophenyl)butan-1-amine is a highly valuable chiral primary amine utilized as a critical building block in pharmaceutical research and drug development. Because the spatial arrangement of the stereocenter at the C1 position dictates binding affinity, pharmacokinetics, and toxicological profiles, achieving and verifying enantiomeric purity is a fundamental requirement in modern therapeutics. This whitepaper details the structural identifiers, validated synthetic methodologies, and analytical protocols required to isolate and quantify the (R)-enantiomer.
Chemical Identity & Structural Identifiers
Due to the stereospecific nature of biological systems, distinguishing between the racemic mixture and its individual enantiomers is paramount. While the racemic mixture and the (S)-enantiomer have widely recognized CAS Registry Numbers, the (R)-enantiomer is often tracked via proprietary catalog numbers in commercial databases.
Table 1: Chemical Identifiers for 1-(4-Chlorophenyl)butan-1-amine and its Enantiomers
| Property / Identifier | Value |
| Chemical Name | (R)-1-(4-Chlorophenyl)butan-1-amine |
| Racemic CAS Number | [1] |
| (S)-Enantiomer CAS Number | [2] |
| (R)-Enantiomer Identifier | [3] |
| Molecular Formula | C10H14ClN |
| Molecular Weight | 183.68 g/mol |
| SMILES (R-isomer) | CCCCl)N |
| InChIKey (Racemate) | PLUVSGOQNUXJGX-UHFFFAOYSA-N[1] |
Synthesis and Chiral Resolution Strategies
The production of enantiopure amines generally follows one of two paradigms: the classical resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral precursor. Recent advances in have revolutionized the direct synthesis of chiral amines from imines and enamines by utilizing chiral Ir or Ru complexes[4]. However, classical diastereomeric salt resolution remains a robust, scalable, and highly reliable industrial workhorse.
Protocol: Classical Resolution via Diastereomeric Salt Formation
Causality & Mechanism: This method leverages a chiral resolving agent (e.g., an enantiopure organic acid) to convert a mixture of enantiomers into a pair of diastereomeric salts. Because diastereomers possess distinct physical properties (such as differing lattice energies and solubilities), they can be separated via fractional crystallization.
Step-by-Step Methodology:
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Salt Formation: Dissolve 1.0 equivalent of racemic 1-(4-chlorophenyl)butan-1-amine in a polar solvent mixture (e.g., 95% ethanol). Add 0.5 to 1.0 equivalent of a chiral resolving agent, such as (D)-(-)-tartaric acid, under continuous stirring at 60°C.
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Fractional Crystallization: Allow the solution to cool slowly to room temperature at a rate of 5°C/hour. Expertise Note: A slower cooling rate prevents rapid nucleation, promoting the formation of larger, purer crystals of the less soluble diastereomeric salt (typically the (R)-amine/(D)-acid salt) while minimizing occlusion of the unwanted isomer.
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Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold ethanol to remove the highly soluble (S)-amine diastereomeric salt trapped in the mother liquor.
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Free-Basing: Suspend the isolated crystals in dichloromethane (DCM). Add 1M aqueous NaOH dropwise until the aqueous layer reaches pH > 12. The strong base deprotonates the amine salt, driving the free (R)-1-(4-chlorophenyl)butan-1-amine into the organic DCM layer.
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Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (R)-enantiomer.
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Self-Validation System: Measure the specific optical rotation
of the product using a polarimeter and compare it against established literature values to confirm the correct absolute configuration before proceeding to HPLC analysis.
Analytical Methodology: Enantiomeric Purity Determination
To ensure the integrity of the chiral resolution, high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is strictly required.
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee)
Causality & Mechanism: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H) feature helical cavities that interact differently with the (R) and (S) enantiomers via hydrogen bonding, dipole-dipole interactions, and steric hindrance. These transient diastereomeric interactions result in distinct retention times.
Step-by-Step Methodology:
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System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Expertise Note: The addition of 0.1% diethylamine is a critical mechanistic choice; it acts as a competing base to mask residual free silanols on the silica support, thereby preventing severe peak tailing of the basic primary amine.
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Self-Validation (System Suitability): Inject a 1 mg/mL solution of the racemic 1-(4-chlorophenyl)butan-1-amine. Confirm baseline resolution (Resolution factor,
) between the two enantiomeric peaks to ensure the column and mobile phase are performing optimally. -
Sample Analysis: Inject the resolved (R)-enantiomer sample (1 mg/mL in mobile phase). Record the UV absorbance at 220 nm.
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Quantification: Calculate the enantiomeric excess using the integrated peak areas:
A successful resolution cycle should yield an .
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways for obtaining the target (R)-enantiomer, contrasting classical resolution with modern asymmetric hydrogenation.
Figure 1: Synthetic pathways for (R)-1-(4-chlorophenyl)butan-1-amine production.
Conclusion
The synthesis and isolation of (R)-1-(4-chlorophenyl)butan-1-amine require stringent stereochemical control and rigorous analytical validation. While classical resolution provides a highly reliable, scalable approach, transition metal-catalyzed asymmetric hydrogenation offers a more atom-economical, direct route. Accurate tracking of this compound via its specific identifiers—distinguishing it from the racemic CAS 51089-98-6 and the (S)-enantiomer CAS 1228558-99-3—is essential for maintaining scientific integrity and reproducibility in pharmacological research.
References
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Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications, 2022) URL: [Link]
